6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C13H19N3 and its molecular weight is 217.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s known that the compound has a donor-acceptor (d-a) interaction, presumably happening between the malononitrile group, which is widely considered one of the strongest natural electron-withdrawing groups in organic chemistry, and the proaromatic electron-donor 2-methylene-2,3-dihydro-1h-imidazole .
Biochemical Analysis
Biochemical Properties
6-Cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For instance, it may bind to the active sites of enzymes, altering their catalytic activities and affecting the overall metabolic flux . Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events . Furthermore, this compound has been shown to impact gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes . These effects on cellular processes highlight the potential of this compound in therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activities . For instance, it may act as a competitive inhibitor by occupying the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function. Alternatively, it can bind to allosteric sites, inducing conformational changes that enhance or inhibit enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods . It is also subject to degradation, which can affect its efficacy in long-term studies . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing cellular responses and improving metabolic functions. At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, affecting the overall energy production in cells . Additionally, this compound can interact with cofactors such as NADH and FADH2, influencing their roles in redox reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components . These factors determine the bioavailability and efficacy of the compound in different biological contexts.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it can be directed to the mitochondria, affecting mitochondrial function and energy production . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
6-cyclopentyl-1-propan-2-ylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-10(2)15-7-8-16-13(15)9-12(14-16)11-5-3-4-6-11/h7-11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKDXGNFLQRCIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.